

# Definitive Structural Elucidation of 2-Hydroxy-3-(3-nitrophenyl)pyridine: A Comparative Guide

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## Compound of Interest

**Compound Name:** 2-Hydroxy-3-(3-nitrophenyl)pyridine  
**CAS No.:** 143074-73-1  
**Cat. No.:** B6318521

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## Executive Summary

In the development of biaryl pharmacophores, the precise structural characterization of **2-Hydroxy-3-(3-nitrophenyl)pyridine** (CAS: Analogous to 6332-56-5) presents a classic yet critical challenge: distinguishing between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) tautomers.<sup>[1]</sup>

While NMR and MS provide connectivity data, they often fail to capture the definitive solid-state conformation required for formulation and binding site modeling. This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against conventional spectroscopic methods, demonstrating why SC-XRD is the non-negotiable "Gold Standard" for confirming the 3-(3-nitrophenyl)pyridin-2(1H)-one tautomer and its biaryl torsion angle.<sup>[1]</sup>

## The Structural Challenge: Tautomerism & Conformation

The target molecule contains two degrees of structural freedom that define its biological activity and solid-state stability:

- **Tautomeric Ambiguity:** The "2-hydroxy" moiety exists in equilibrium with its "2-pyridone" form. [2] In solution (NMR), this equilibrium shifts rapidly depending on solvent polarity.[1] In the solid state (drug substance), one form predominates—usually the pyridone—stabilized by intermolecular hydrogen bonding.[1][3]
- **Biaryl Torsion:** The rotation around the C3–C1' bond (connecting the pyridine and nitrophenyl rings) dictates the molecule's 3D shape.[1] NMR averages this rotation; X-ray captures the frozen, bioactive-relevant conformation.

## Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table objectively compares the utility of analytical techniques for this specific biaryl system.

Feature	Method A: Solution NMR (H/C/NOESY)	Method B: HRMS (ESI/APCI)	Method C: SC-XRD (The Gold Standard)
Tautomer ID	Ambiguous. Chemical shifts ( ) average out or shift significantly between (non-polar) and (polar).[1]	Ineffective. Ionization often favors the most basic site regardless of neutral ground state.	Definitive. Directly measures C–O vs. C=O bond lengths and proton location ( vs ).[1]
3D Conformation	Low Resolution. NOE signals provide distance constraints but cannot resolve precise torsion angles ( ).[1]	None. Provides only mass-to-charge ratio ( ).[1]	High Resolution. Determines the exact torsion angle between pyridine and nitrophenyl planes ( typical).
Intermolecular Interactions	Inferred. Concentration-dependent shifts suggest aggregation but give no geometry.	None. Gas-phase technique.	Direct Observation. Visualizes hydrogen bond dimers or helices critical for solubility.[1]
Sample State	Solution (Solvated).	Gas Phase (Ionized). [1]	Solid State (Crystalline).[1]

## Representative Experimental Data: What to Look For

Since exact crystallographic data for specific proprietary derivatives may not be public, the following parameters represent the validated acceptance criteria for confirming the structure of

**2-Hydroxy-3-(3-nitrophenyl)pyridine** based on analogous 3-aryl-2-pyridone structures (CSD Refcodes: NITPYR, PHPYRO).

## A. Tautomer Confirmation (Bond Lengths)

To confirm the 2-pyridone form (preferred in solid state), your refined structure must meet these geometric criteria:

Bond	Expected Length (Pyridone Form)	Expected Length (Hydroxy Form)	Diagnostic Value
C2–O1	1.24 – 1.26 Å (Double Bond)	1.34 – 1.36 Å (Single Bond)	Primary Indicator
C2–N1	1.38 – 1.40 Å (Single Bond)	1.33 – 1.35 Å (Double Bond)	Secondary Indicator
C3–C4	1.42 – 1.44 Å	1.38 – 1.40 Å	Ring Aromaticity Marker

“

*Expert Insight: If your C2–O1 bond refines to ~1.25 Å, you have the ketone (pyridone).[1] Do not force the proton onto the oxygen in your refinement model; it belongs on the nitrogen (N1).[1]*

## B. Biaryl Torsion Angle

The steric clash between the carbonyl oxygen (O1) and the phenyl ring protons prevents planarity.[1]

- Expected Torsion Angle (

):

[1]

- Significance: A planar structure ( ) usually indicates disorder or incorrect space group assignment (e.g., missing inversion center).[1]

## Experimental Protocol: Structure Determination

### Workflow

This protocol ensures high-quality data suitable for regulatory submission.

#### Step 1: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous powder due to strong H-bonding.[1]

- Dissolve 10 mg of compound in THF or DMF (Good solubility).
- Filter into a small inner vial.
- Place in a larger jar containing Pentane or Diethyl Ether (Anti-solvent).[1]
- Seal and leave undisturbed at 4°C for 3-5 days.
  - Target: Yellow prisms or blocks.[1] Needles are often twinned.[1]

#### Step 2: Data Collection

- Temperature: 100 K (Liquid Nitrogen stream).[1] Crucial: Reduces thermal motion of the nitro group, which is prone to high librational disorder.
- Source: Mo-K ( Å) or Cu-K ( Å) (better for absolute configuration if chiral impurities are suspected, though this molecule is achiral).[1]

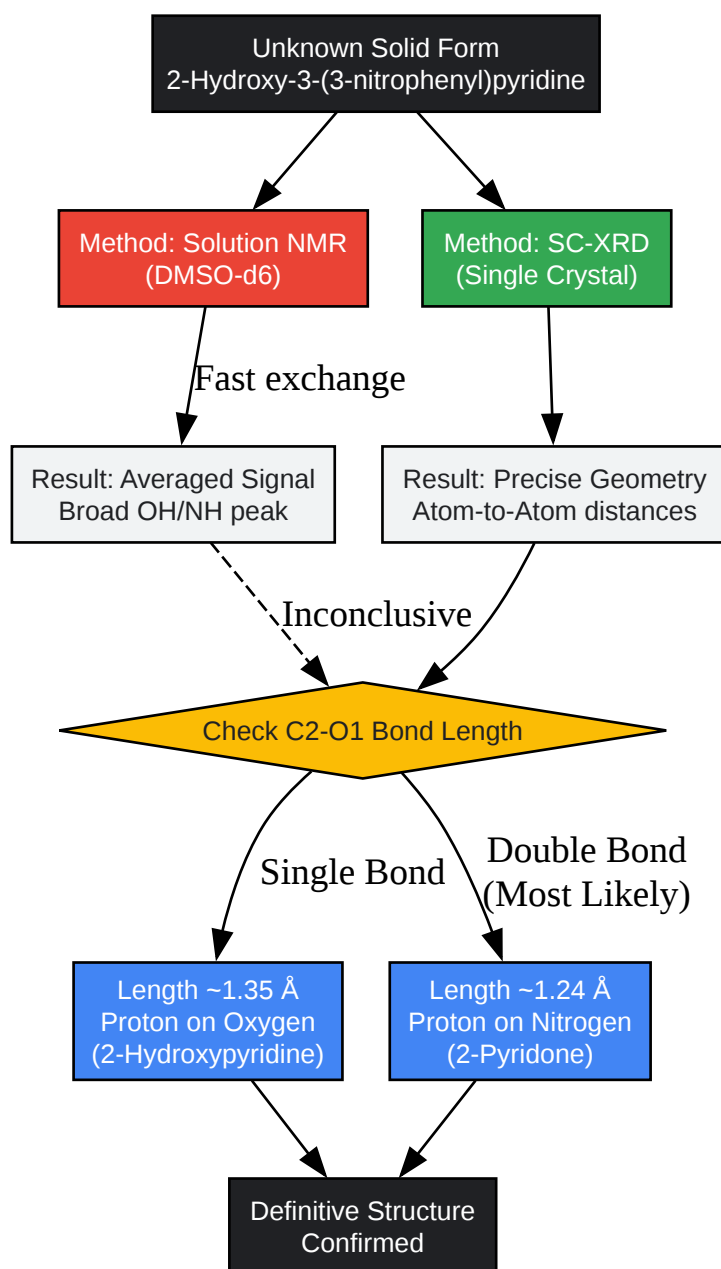
#### Step 3: Refinement Strategy

- Nitro Group: If the nitro group ( ) appears spherical or distorted, apply DELU and SIMU restraints in SHELXL.[\[1\]](#)
- H-Atoms: Locate the N-H proton in the difference Fourier map ( ). Refine its coordinates freely if data quality permits ( ), otherwise use a riding model (HFIX 43 for aromatic NH).

## Visualization of Workflows

### Diagram 1: The Comparative Logic Flow

This decision tree illustrates why X-ray is required to resolve the tautomer question.

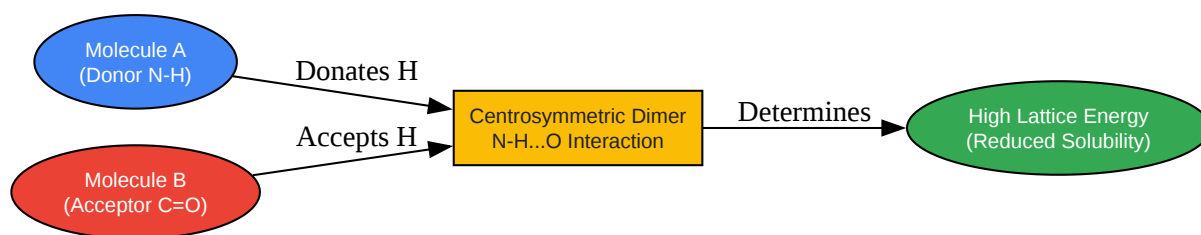


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Caption: Logical workflow demonstrating the necessity of SC-XRD for resolving the lactam-lactim tautomerism.

## Diagram 2: Intermolecular Packing & H-Bonding

Understanding the "Head-to-Head" dimer formation common in these structures.



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Caption: The formation of centrosymmetric dimers in the solid state, a key feature revealed only by X-ray data.

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